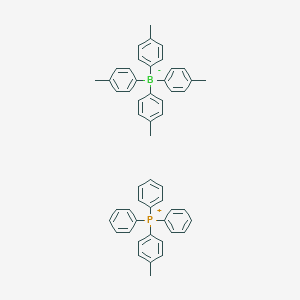

p-Tolyltriphenylphosphonium tetra-p-tolylborate

Description

Properties

IUPAC Name |

(4-methylphenyl)-triphenylphosphanium;tetrakis(4-methylphenyl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28B.C25H22P/c1-21-5-13-25(14-6-21)29(26-15-7-22(2)8-16-26,27-17-9-23(3)10-18-27)28-19-11-24(4)12-20-28;1-21-17-19-25(20-18-21)26(22-11-5-2-6-12-22,23-13-7-3-8-14-23)24-15-9-4-10-16-24/h5-20H,1-4H3;2-20H,1H3/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLYBBNPXASCQEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC=C(C=C1)C)(C2=CC=C(C=C2)C)(C3=CC=C(C=C3)C)C4=CC=C(C=C4)C.CC1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H50BP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

728.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181259-37-0 | |

| Record name | Phosphonium, (4-methylphenyl)triphenyl-, tetrakis(4-methylphenyl)borate(1-) (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=181259-37-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

Solubility Profile of p-Tolyltriphenylphosphonium tetra-p-tolylborate in Organic Solvents

[1][2]

Executive Summary & Chemical Identity[1][2]

p-Tolyltriphenylphosphonium tetra-p-tolylborate (CAS: 181259-37-0) represents a highly specialized class of "soft" organic electrolytes.[1][2] Structurally, it is an onium borate salt composed of an asymmetric phosphonium cation and a symmetric, lipophilic borate anion.[2]

Unlike the standard reference electrolyte Tetraphenylphosphonium tetraphenylborate (TATB) , which is used to estimate single-ion thermodynamic quantities based on the assumption of equal cation/anion solvation, this derivative introduces five methyl groups (one on the cation, four on the anion).[1][2] These modifications significantly enhance the compound's lipophilicity and solubility in organic resin matrices (e.g., epoxy, maleimide) while rendering it effectively insoluble in water.[2]

This guide details the solubility behavior, thermodynamic drivers, and experimental protocols for characterizing this compound, essential for its application as a latent curing catalyst and phase-transfer agent in high-performance electronic materials.[1][2]

Chemical Structure & Properties[1][2]

| Property | Detail |

| IUPAC Name | (4-Methylphenyl)(triphenyl)phosphonium tetrakis(4-methylphenyl)borate |

| CAS Number | 181259-37-0 |

| Molecular Formula | C₅₃H₅₀BP |

| Molecular Weight | ~728.75 g/mol |

| Physical State | White to off-white crystalline powder |

| Key Characteristic | High organophilicity; "Soft" cation-anion pair |

Solubility Profile and Solvent Compatibility[2][4]

The solubility of p-Tolyltriphenylphosphonium tetra-p-tolylborate is governed by the "like dissolves like" principle, specifically driven by van der Waals forces and

Quantitative Solubility Estimates

Note: Specific quantitative values (g/L) are proprietary to resin formulations. The classifications below are derived from patent literature and structural analogs.

| Solvent Class | Representative Solvents | Solubility Rating | Operational Context |

| Ketones | Methyl Ethyl Ketone (MEK), Acetone, Cyclohexanone | High (>200 g/L) | Primary carrier solvents for resin varnish preparation [1].[1][2] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Very High (>300 g/L) | Excellent for extraction and purification; strong dipole-dipole interactions.[1][2] |

| Aromatics | Toluene, Benzene, Xylene | Good (50–150 g/L) | Soluble due to |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High (>150 g/L) | Used in electrochemical studies and synthesis; stabilizes the dissociated ions.[2] |

| Ethers | THF, 1,4-Dioxane | Moderate/Good | Soluble; often used during the synthesis of the precursor cation.[2] |

| Alcohols | Methanol, Ethanol, IPA | Low to Moderate | Solubility decreases as alcohol chain length increases; often used for recrystallization.[2] |

| Aliphatics | Hexane, Heptane | Insoluble (<0.1 g/L) | Used as anti-solvents to precipitate the salt from reaction mixtures.[2] |

| Water | Water | Insoluble (<10⁻⁵ M) | Hydrophobic nature of the ions prevents hydration sphere formation.[2] |

Thermodynamic Mechanism

The dissolution process is driven by the Gibbs Energy of Transfer (

-

In Water: The energy cost to create this cavity is high (hydrophobic effect), and the weak ion-dipole interactions cannot compensate for the lattice energy.[1][2]

-

In Organics (e.g., MEK): The solvent-solute interactions (dispersion forces) are favorable, and the entropy gain from breaking the crystal lattice drives dissolution.[1][2]

Experimental Protocols

Protocol A: Synthesis & Purification (Metathesis Route)

To ensure accurate solubility data, the material must be free of inorganic halide contaminants.[2]

Principle: Double decomposition reaction between a halide salt and a borate salt in a biphasic or polar medium.[2]

-

Precursor Preparation: Dissolve p-Tolyltriphenylphosphonium bromide (1.0 eq) in Methanol.

-

Anion Exchange: Slowly add a solution of Sodium tetra-p-tolylborate (1.05 eq) in Methanol/Water (3:1).

-

Precipitation: The target salt, being less soluble in the aqueous methanol mix than the precursors, will precipitate as a white solid.[2]

-

Purification: Filter the solid. Wash with degassed water (to remove NaBr) and cold methanol.[1][2]

-

Drying: Dry under high vacuum (0.1 mbar) at 60°C for 12 hours to remove solvates.

Protocol B: Solubility Determination (Saturation Shake-Flask Method)

Standardized workflow for generating solubility curves.[1][2]

Caption: Workflow for determining solubility limits using the shake-flask method.

Step-by-Step Procedure:

-

Preparation: Add excess p-Tolyltriphenylphosphonium tetra-p-tolylborate to a crimp-top vial containing the target solvent (e.g., Toluene).

-

Equilibration: Agitate at the target temperature (e.g., 25.0 ± 0.1°C) for 24–48 hours. Note: Check for solid persistence to ensure saturation.

-

Sampling: Centrifuge at 4000 rpm for 10 minutes. Remove the supernatant using a syringe filter (0.22 µm PTFE).[2]

-

Quantification:

Applications & Strategic Context

Latent Curing Catalysts in Epoxy Resins

The primary industrial application of this compound is in electronic packaging materials [1, 2].[2]

-

Mechanism: The bulky borate anion shields the phosphonium cation, preventing premature reaction with epoxy groups at room temperature (latency).[2]

-

Activation: Upon heating (typically >150°C), the ion pair dissociates or undergoes thermal decomposition, releasing the active catalytic species that promotes polymerization.[2]

-

Advantage: Its high solubility in MEK allows for the formulation of homogeneous varnishes with high solid content (up to 70%) [1], which is critical for manufacturing defect-free prepregs and laminates.[1][2]

Phase Transfer Catalysis (PTC)

While less common than simple quaternary ammonium salts, the high lipophilicity of the tetra-p-tolylborate anion makes this salt a candidate for specialized PTC reactions where the extraction of a cationic species into a highly non-polar phase is required.[1][2]

Caption: Mechanism of action as a latent curing catalyst in resin systems.[1][2]

References

-

Justia Patents. (2021).[1][2] Resin Composition Patent Application #20210261768.[2] Describes the use of p-tolyltriphenylphosphonium tetra-p-tolylborate in high-performance resin compositions and MEK solubility. [1][2]

-

ChemicalBook. (2024).[1][2] p-Tolyltriphenylphosphonium tetra-p-tolylborate Product Description. Provides CAS and physical property identifiers.[2][3]

-

Alfa Chemistry. (2024).[1][2] Catalyst Products: p-Tolyltriphenylphosphonium tetra-p-tolylborate. Lists application categories including catalysts for pharmaceutical and automotive industries.[1][2]

-

Google Patents. (2022).[1][2] Resin composition - JP2022122748A.[1][2] Details the synthesis of resin varnishes using phosphonium borate salts in ketone solvents.

-

NIST. (1979).[2] Solubility Data Series: Tetraphenylborates. Provides the theoretical baseline for tetraphenylborate solubility in organic media.[2]

An In-depth Technical Guide to the Synthesis of p-Tolyltriphenylphosphonium tetra-p-tolylborate

This guide provides a comprehensive overview of the synthetic pathways for p-Tolyltriphenylphosphonium tetra-p-tolylborate, a quaternary phosphonium salt with a bulky, weakly coordinating borate anion. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of the preparation of this and similar ionic compounds. The synthesis is presented as a convergent, two-part process, culminating in a final ion exchange reaction.

Introduction: The Rationale Behind the Target Compound

p-Tolyltriphenylphosphonium tetra-p-tolylborate is a lipophilic salt that finds utility in various chemical applications, including as a phase-transfer catalyst and as a component in electrochemical systems.[1][2] The bulky nature of both the cation and the anion contributes to its solubility in organic solvents and its stability. The tetra-p-tolylborate anion is particularly known for its non-coordinating properties, which can be crucial in catalytic cycles where cation-anion interactions might otherwise interfere.

This guide will detail the synthesis of the two precursor ions—the p-tolyltriphenylphosphonium cation and the tetra-p-tolylborate anion—followed by their combination to yield the final product. The methodologies described are based on established and reliable chemical transformations.

Part 1: Synthesis of the p-Tolyltriphenylphosphonium Cation

The synthesis of the p-tolyltriphenylphosphonium cation is typically achieved through the quaternization of triphenylphosphine. A robust and metal-free method involves the direct reaction of triphenylphosphine with an aryl halide, in this case, p-tolyl bromide (1-bromo-4-methylbenzene).[3][4]

Mechanistic Considerations

The reaction proceeds via a nucleophilic aromatic substitution pathway. Triphenylphosphine, a potent nucleophile, attacks the electrophilic carbon atom of the aryl bromide. The reaction is facilitated by high temperatures, and the use of a high-boiling solvent like phenol can be advantageous.[3][4] While the precise mechanism can be complex, it is proposed to involve a two-step addition-elimination process.[3][4]

Experimental Protocol: Synthesis of p-Tolyltriphenylphosphonium Bromide

This protocol is adapted from a metal-free synthesis of aryltriphenylphosphonium bromides.[3][4]

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity (mg) | Moles (mmol) |

| 1-bromo-4-methylbenzene | 171.03 | 171 | 1 |

| Triphenylphosphine (Ph₃P) | 262.29 | 524 | 2 |

| Phenol | 94.11 | 0.5 mL | - |

Procedure:

-

To a suitable reaction vessel, add 1-bromo-4-methylbenzene (171 mg, 1 mmol), triphenylphosphine (524 mg, 2 mmol), and phenol (0.5 mL).

-

Heat the reaction mixture to reflux with stirring.

-

Maintain the reflux for a period sufficient to ensure complete reaction, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The product, p-tolyltriphenylphosphonium bromide, will precipitate as a white solid.

-

Isolate the solid by filtration and wash with a suitable solvent, such as diethyl ether, to remove any unreacted starting materials and phenol.

-

Dry the product under vacuum. An expected yield of approximately 82% (355 mg) has been reported for this method.[3][4]

Characterization:

The structure of the resulting p-tolyltriphenylphosphonium bromide can be confirmed by nuclear magnetic resonance (NMR) spectroscopy.[3][4]

-

¹H NMR (400 MHz, DMSO-d₆): δ 2.49 (s, 3H), 7.60–7.69 (m, 4H), 7.70–7.79 (m, 6H), 7.80–7.87 (m, 6H), 7.94–8.00 (m, 3H).

-

¹³C NMR (101 MHz, DMSO-d₆): δ 21.8, 114.5 (d, JC-P = 91.7 Hz), 118.4 (d, JC-P = 89.4 Hz), 131.0 (d, JC-P = 12.9 Hz), 131.6 (d, JC-P = 13.3 Hz), 134.96 (d, JC-P = 10.4 Hz), 134.99 (d, JC-P = 11.0 Hz), 135.8 (d, JC-P = 2.8 Hz), 146.9 (d, JC-P = 3.0 Hz).

-

³¹P NMR (162 MHz, DMSO-d₆): δ 22.10.

Part 2: Synthesis of the Tetra-p-tolylborate Anion

The tetra-p-tolylborate anion is synthesized as its sodium salt, which is a stable and isolable solid. The synthesis involves the reaction of a Grignard-like reagent, formed in situ, with a boron source.

Mechanistic Considerations

This synthesis is a variation of the Grignard reaction. Magnesium metal reacts with 4-bromotoluene to form an organomagnesium species. This highly nucleophilic reagent then displaces the fluoride ions from sodium tetrafluoroborate in a series of substitution reactions to form the tetra-arylborate anion.

Experimental Protocol: Synthesis of Sodium tetra-p-tolylborate

This protocol is based on the synthesis of sodium tetraarylborates with some modifications.[5]

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| Sodium tetrafluoroborate (NaBF₄) | 109.8 | 1.0 g | 9.11 |

| Magnesium (Mg) turnings | 24.31 | 0.99 g | 41.00 |

| 4-Bromotoluene | 171.03 | 4.7 mL | 38.3 |

| 1,2-Dibromoethane | 187.86 | 40 µL | 0.46 |

| Tetrahydrofuran (THF), anhydrous | - | 20 mL | - |

| Sodium carbonate (Na₂CO₃), aqueous solution | - | As needed | - |

| Acetonitrile (MeCN) | - | As needed | - |

| Diethyl ether (Et₂O) | - | As needed | - |

| Hexane | - | As needed | - |

Procedure:

-

Dry all glassware thoroughly in an oven before use.

-

In an oven-dried sealed tube under an argon atmosphere, place sodium tetrafluoroborate (1.0 g, 9.11 mmol) and magnesium turnings (0.99 g, 41.00 mmol).

-

Add anhydrous THF (20 mL) and 1,2-dibromoethane (40 µL, 0.46 mmol) to the mixture and stir for 1 minute. The 1,2-dibromoethane helps to activate the magnesium surface.

-

Cool the mixture to 0 °C in an ice bath.

-

Add 4-bromotoluene (4.7 mL, 38.3 mmol) in one portion. An exothermic reaction should commence shortly after the addition.

-

Once the initial exotherm has subsided, allow the reaction mixture to warm to room temperature and stir for 12 hours. A gray solution with a white precipitate will form.

-

Quench the reaction by adding the mixture to an aqueous solution of sodium carbonate. Stir for 30 minutes.

-

Extract the aqueous mixture with acetonitrile (3 x 30 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude residue by precipitation from a diethyl ether-hexane mixture (1:2) to yield sodium tetra-p-tolylborate as a white powder. A high yield of around 96% (3.48 g) can be expected.[5]

Part 3: Final Assembly via Salt Metathesis

The final step in the synthesis of p-tolyltriphenylphosphonium tetra-p-tolylborate is a salt metathesis or ion exchange reaction. This involves reacting the two precursor salts, p-tolyltriphenylphosphonium bromide and sodium tetra-p-tolylborate, in a suitable solvent.

Mechanistic Considerations

The driving force for this reaction is the precipitation of the less soluble inorganic salt (sodium bromide) from the reaction mixture, leaving the desired organic-soluble product in solution. The choice of solvent is crucial to ensure that the starting materials are sufficiently soluble while the inorganic byproduct is not.

Experimental Protocol: Synthesis of p-Tolyltriphenylphosphonium tetra-p-tolylborate

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| p-Tolyltriphenylphosphonium bromide | 433.32 | (Calculated) | 1 |

| Sodium tetra-p-tolylborate | 398.32 | (Calculated) | 1 |

| Dichloromethane (CH₂Cl₂) or other suitable solvent | - | As needed | - |

Procedure:

-

Dissolve equimolar amounts of p-tolyltriphenylphosphonium bromide and sodium tetra-p-tolylborate in a minimal amount of a suitable solvent, such as dichloromethane.

-

Stir the solution at room temperature. A precipitate of sodium bromide should form.

-

The reaction can be monitored by observing the formation of the precipitate.

-

Once the reaction is complete, remove the sodium bromide precipitate by filtration.

-

The filtrate contains the desired product, p-tolyltriphenylphosphonium tetra-p-tolylborate.

-

The solvent can be removed under reduced pressure to yield the final product as a solid.

-

The product can be further purified by recrystallization from an appropriate solvent system if necessary.

Visualization of Synthetic Pathways

The overall synthetic strategy can be visualized as a convergent process:

Caption: Convergent synthesis of p-Tolyltriphenylphosphonium tetra-p-tolylborate.

Safety and Handling

-

Triphenylphosphine: Harmful if swallowed. May cause an allergic skin reaction.

-

Aryl Halides (e.g., p-Tolyl Bromide): Irritants. Handle in a well-ventilated fume hood.

-

Phenol: Toxic and corrosive. Causes severe skin burns and eye damage. Handle with extreme care and appropriate personal protective equipment (PPE).

-

Magnesium Turnings: Flammable solid.

-

1,2-Dibromoethane: Toxic and a suspected carcinogen.

-

Tetrahydrofuran (THF): Highly flammable. Can form explosive peroxides upon storage.

-

Organometallic Intermediates: The Grignard-like reagents formed are highly reactive and sensitive to moisture and air. All reactions involving these species should be carried out under an inert atmosphere.

Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate PPE, including safety glasses, gloves, and a lab coat.

Conclusion

The synthesis of p-tolyltriphenylphosphonium tetra-p-tolylborate is a multi-step process that can be reliably achieved through the separate synthesis of the constituent ions followed by a final salt metathesis reaction. The procedures outlined in this guide are based on established literature methods and provide a solid foundation for the preparation of this and related phosphonium borate salts. Careful attention to anhydrous and inert atmosphere techniques is crucial for the successful synthesis of the tetra-p-tolylborate anion.

References

-

Li, Y., et al. (2019). Metal-Free Synthesis of Aryltriphenylphosphonium Bromides by the Reaction of Triphenylphosphine with Aryl Bromides in Refluxing Phenol. ACS Omega, 4(4), 7353-7362. [Link]

-

Li, Y., et al. (2019). Metal-Free Synthesis of Aryltriphenylphosphonium Bromides by the Reaction of Triphenylphosphine with Aryl Bromides in Refluxing Phenol. ACS Omega. [Link]

-

Synthese Nord. Sodium tetra(p-tolyl)borate ≥ 99%. [Link]

-

ChemBK. TeTraphenylphosphonium TeTra-p-TolylboraTe. [Link]

-

Harvey Mudd College. lab 13 PPh3 reactions.pdf. [Link]

-

Gaddale Devanna, K. K., et al. (2021). Tetra-arylborate lipophilic anions as targeting groups. Chemical Communications, 57(20), 2537-2540. [Link]

-

Kumar, S., et al. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega, 6(21), 13875-13884. [Link]

-

Pure Synth. Tetraphenylphosphonium Tetra-P-Tolylborate 98.0%(HPLC). [Link]

-

Zhang, L., et al. (2013). Tetra(p-tolyl)borate-functionalized solvent polymeric membrane: a facile and sensitive sensing platform for peroxidase and peroxidase mimetics. Chemistry, 19(30), 9979-9986. [Link]

-

Canham, G., & Vilela, F. (2019). Polymer-supported triphenylphosphine: application in organic synthesis and organometallic reactions. RSC Advances, 9(64), 37279-37300. [Link]

-

Gaddale Devanna, K. K., et al. (2021). Tetra-Arylborate Lipophilic Anions as Targeting Groups. ResearchGate. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. Tetra(p-tolyl)borate-functionalized solvent polymeric membrane: a facile and sensitive sensing platform for peroxidase and peroxidase mimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metal-Free Synthesis of Aryltriphenylphosphonium Bromides by the Reaction of Triphenylphosphine with Aryl Bromides in Refluxing Phenol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. SODIUM TETRA(P-TOLYL)BORATE synthesis - chemicalbook [chemicalbook.com]

Introduction: The Role of Large, Non-coordinating Anions in Modern Chemistry

An In-Depth Technical Guide to the Thermodynamic Stability of Tetra-p-tolylborate Based Salts

For Researchers, Scientists, and Drug Development Professionals

The tetra-p-tolylborate anion, [B(p-tolyl)₄]⁻, belongs to a class of weakly coordinating anions that have found significant utility across various fields of chemistry, from organometallic catalysis to analytical chemistry.[1][2] These anions are characterized by their large size and delocalized negative charge, which minimizes their interaction with cations. In the pharmaceutical sciences, this property is harnessed to create lipophilic salts of active pharmaceutical ingredients (APIs).[3][4] By pairing a cationic drug molecule with a large, hydrophobic counterion like tetra-p-tolylborate, it is possible to significantly enhance the drug's solubility in lipid-based formulation vehicles, a strategy often employed to improve the oral bioavailability of poorly water-soluble compounds.[3][4]

However, the incorporation of any excipient or counterion into a drug formulation necessitates a thorough understanding of its chemical and physical stability. Thermodynamic stability, in particular, is a critical parameter that dictates the shelf-life, storage conditions, and potential degradation pathways of the final drug product. An estimated 50% of all drug molecules are administered as salts, making the study of their stability a cornerstone of pharmaceutical development.[5] This guide provides a comprehensive technical overview of the thermodynamic stability of tetra-p-tolylborate based salts, focusing on the underlying principles, influencing factors, and the analytical techniques essential for their characterization.

Structural Underpinnings and Synthesis

The stability of a tetra-p-tolylborate salt is intrinsically linked to its structure. The anion consists of a central boron atom tetrahedrally coordinated to four p-tolyl (4-methylphenyl) groups. The steric bulk of the tolyl groups shields the boron center, contributing to the anion's kinetic stability. The stability of the salt itself, however, is also a function of the cation it is paired with.

A common laboratory-scale synthesis for the sodium salt, a precursor to other salt forms, involves the reaction of sodium tetrafluoroborate with a Grignard reagent derived from 4-bromotoluene in an appropriate solvent like tetrahydrofuran (THF).[6]

General Synthetic Scheme: NaBF₄ + 4 (p-tolyl)MgBr → Na[B(p-tolyl)₄] + 4 MgBrF

This method allows for the creation of the foundational sodium tetra-p-tolylborate, which can then be used in salt metathesis reactions to generate other inorganic or organic salts, including those of candidate drug molecules.

Core Principles of Thermodynamic Stability

Thermodynamic stability refers to the tendency of a system to remain in its lowest energy state. For a chemical compound, this translates to its resistance to spontaneous decomposition or reaction under a given set of conditions. The key metric for assessing this is the change in Gibbs Free Energy (ΔG) for a potential decomposition reaction.

ΔG = ΔH - TΔS

Where:

-

ΔH is the change in enthalpy (heat of reaction). A negative ΔH (exothermic reaction) favors decomposition.

-

T is the absolute temperature.

-

ΔS is the change in entropy. A positive ΔS (increase in disorder, e.g., formation of gases) favors decomposition.

A negative ΔG indicates a spontaneous process. For tetra-p-tolylborate salts, decomposition typically involves the cleavage of the boron-carbon bonds, an endothermic process requiring an input of energy (high activation energy). However, at elevated temperatures, the TΔS term can become significant enough to make ΔG negative, leading to thermal decomposition.

Factors Governing the Stability of Tetra-p-tolylborate Salts

The overall stability of these salts is not solely an intrinsic property of the anion but is influenced by a combination of internal and external factors.

The Nature of the Cation

The choice of cation is paramount. While the tetra-p-tolylborate anion is generally stable, the overall lattice energy of the salt, influenced by the cation's size and charge, can affect its melting point and decomposition temperature. Smaller cations with higher charge density may lead to different crystal packing and thermal properties compared to larger, organic cations like those of APIs.

Temperature

Temperature is the most critical external factor. As temperature increases, the vibrational energy within the molecule increases, eventually reaching a point where it overcomes the activation energy for B-C bond cleavage. Thermal analysis techniques are therefore essential for determining the temperature limits within which these salts can be safely handled and stored.

Environmental Conditions: Solvents, pH, and Atmosphere

In solution, the stability of tetra-p-tolylborate salts can be compromised. Studies on the closely related sodium tetraphenylborate (NaTPB) have shown that its decomposition in aqueous alkaline solutions is significantly influenced by temperature, pH, and the presence of catalytic metal ions like copper(II).[7][8] Decomposition can be delayed by increasing the concentration of hydroxide ions (raising the pH).[8] The presence of oxygen can also affect the decomposition pathway and the resulting products.[7][8] Therefore, when used in liquid or suspension formulations, careful consideration must be given to the pH of the medium and the potential for trace metal contaminants.

Experimental Characterization of Thermodynamic Stability

A multi-technique approach is necessary to fully characterize the thermodynamic stability of tetra-p-tolylborate salts. The two primary methods are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[9] It is an invaluable tool for determining the onset temperature of decomposition, which is a primary indicator of thermal stability.[9]

Experimental Protocol: TGA of a Tetra-p-tolylborate Salt

-

Sample Preparation: Accurately weigh 5-10 mg of the finely ground tetra-p-tolylborate salt into a suitable TGA crucible (e.g., alumina or platinum).

-

Instrument Setup: Place the crucible onto the TGA balance.

-

Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50 mL/min) to prevent oxidative decomposition.

-

Heating Program: Equilibrate the sample at a starting temperature (e.g., 30 °C). Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature well above the expected decomposition range (e.g., 600 °C).[9]

-

Data Collection: Continuously record the sample mass and temperature throughout the experiment.

-

Data Analysis: Plot the percentage mass loss versus temperature. The onset temperature of decomposition is typically determined by the intersection of the baseline tangent with the tangent of the mass loss step.

Caption: Workflow for Differential Scanning Calorimetry (DSC).

Data Interpretation and Summary

The data obtained from TGA and DSC analyses provide a quantitative measure of the thermal stability of tetra-p-tolylborate salts. This data is crucial for comparing the stability of salts with different cations, such as an API versus a simple inorganic cation.

Table 1: Illustrative Thermal Analysis Data for Tetra-p-tolylborate Salts

| Salt Cation | Melting Point (Tm) (°C) (from DSC) | Onset of Decomposition (°C) (from TGA) | Decomposition Peak (°C) (from DSC) | Nature of Decomposition |

| Sodium (Na⁺) | > 300 | ~320 | ~345 | Exothermic |

| Tetraphenylphosphonium (PPh₄⁺) | ~260 | ~285 | ~310 | Exothermic |

| Cationic API (API-H⁺) | ~185 | ~210 | ~230 | Exothermic |

Note: Data is illustrative and will vary based on the specific API and experimental conditions.

The table illustrates a common trend where larger, more complex organic cations can lead to salts with lower melting points and reduced thermal stability compared to their inorganic counterparts. This is a critical consideration in drug development, as the processing and storage temperatures must be kept well below the onset of decomposition to ensure product safety and efficacy. [10]

Implications for Drug Development

The use of tetra-p-tolylborate as a counterion is a powerful strategy to formulate "lipophilic salts," which can enhance a drug's solubility in lipid-based systems. [3][4]This approach can transform a crystalline, poorly soluble API ("brick dust") into a more amorphous, lipid-soluble entity ("grease ball"), potentially improving its absorption from the gastrointestinal tract. [3] However, the thermodynamic stability of the resulting salt is a non-negotiable aspect of formulation development.

-

Manufacturing: Thermal stability data informs the safe temperature limits for manufacturing processes like hot-melt extrusion or spray drying.

-

Storage and Shelf-Life: The decomposition temperature is a key input for accelerated stability studies, which are used to predict the long-term shelf-life of the drug product under various storage conditions.

-

Safety: Understanding the decomposition products is essential for a full toxicological assessment of the drug product.

Conclusion

Tetra-p-tolylborate based salts are valuable tools in modern chemistry, with emerging applications in pharmaceutical sciences for enhancing the bioavailability of challenging drug candidates. Their utility is, however, contingent on a thorough understanding and characterization of their thermodynamic stability. The cation, temperature, and local chemical environment all play significant roles in dictating the stability of these compounds. By employing robust analytical techniques such as TGA and DSC, researchers and drug development professionals can quantify this stability, enabling the rational design of safe, stable, and effective pharmaceutical formulations. This foundational knowledge is critical to harnessing the full potential of lipophilic salt strategies in overcoming the hurdles of poor drug solubility.

References

- Precipitant or precipitating agent Inorganic precipitating agents. (2025). [Source not further specified]

-

Sodium tetra(p-tolyl)borate ≥ 99% . Synthese Nord. [Link]

-

Decomposition of Sodium Tetraphenylborate . (1990). OSTI.GOV. [Link]

-

Tetraphenylphosphonium Tetra-p-Tolylborate - Introduction . (2024). ChemBK. [Link]

-

Okpara Sergeant Bull, et al. (2025). Green design, synthesis, and characterization of a novel eight-membered silicon-boron-based cyclo-1,5-di(p-tolyl)-3,3,7,7-tetraphenyl-1,5-dibora-3,7-disiloxane, a Lewis acid, and its use for the adsorption of Fe3+ and Methylene blue from aqueous solution . Chemical Methodologies. [Link]

-

Preparation and Characterization of Tetraphenylborate Salts of 2-Aminopyrrole and 1-Alkyl-2-aminopyrroles . (1999). ResearchGate. [Link]

-

Rinaki, E., et al. (2018). A case study where pharmaceutical salts were used to address the issue of low in vivo exposure . Pharmaceutical Development and Technology. [Link]

-

Zhang, Y. P., et al. (1994). Pressure perturbation and differential scanning calorimetric studies of bipolar tetraether liposomes derived from the thermoacidophilic archaeon Sulfolobus acidocaldarius . Biophysical Journal. [Link]

-

Serajuddin, A. T. M. (2007). Salt Selection in Drug Development . Pharmaceutical Technology. [Link]

-

Barnes, M.J. (1990). Decomposition of sodium tetraphenylborate . UNT Digital Library. [Link]

-

Thermal Stability of Dialkylimidazolium Tetrafluoroborate and Hexafluorophosphate Ionic Liquids: Ex Situ Bulk Heating to . (2020). White Rose Research Online. [Link]

-

Temperature calibration of differential scanning calorimeters . Sump4.com. [Link]

-

Langer, C., et al. (2020). Unlocking the Use of Lipid-Based Formulations with Lipophilic Salts to Address Bioavailability Challenges in Small Molecule Drug Development . American Pharmaceutical Review. [Link]

-

Unveiling the Secrets of Thermogravimetric Analysis: A Comprehensive Exploration . (2024). Open Access Journals. [Link]

-

Thermal decomposition kinetics of sodium perborate tetrahydrate to sodium metaborate by using model-fitting and model-free methods . (2010). ResearchGate. [Link]

-

Differential Scanning Calorimetry: A Powerful and Versatile Tool for Analyzing Proteins and Peptides . (2024). Journal of Pharmaceutical Research International. [Link]

-

Langer, C., et al. (2020). Unlocking the Use of Lipid-Based Formulations with Lipophilic Salts to Address Bioavailability Challenges in Small Molecule Drug Development . ResearchGate. [Link]

Sources

- 1. synthese-nord.de [synthese-nord.de]

- 2. chembk.com [chembk.com]

- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 4. researchgate.net [researchgate.net]

- 5. pharmtech.com [pharmtech.com]

- 6. SODIUM TETRA(P-TOLYL)BORATE synthesis - chemicalbook [chemicalbook.com]

- 7. osti.gov [osti.gov]

- 8. Decomposition of sodium tetraphenylborate - UNT Digital Library [digital.library.unt.edu]

- 9. openaccessjournals.com [openaccessjournals.com]

- 10. A case study where pharmaceutical salts were used to address the issue of low in vivo exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unseen Architects: A Technical Guide to the History and Development of Phosphonium Borate Latent Catalysts

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of chemical synthesis and materials science, control is paramount. The ability to initiate a reaction with precision, dictating the exact moment of transformation, is a coveted advantage. This guide delves into the fascinating history, intricate chemistry, and burgeoning applications of a class of molecules that offer such control: phosphonium borate latent catalysts. As "unseen architects," these compounds remain dormant until a specific trigger unleashes their catalytic power, enabling advancements in fields ranging from high-performance composites to sophisticated organic synthesis. This document, crafted with the expertise of a Senior Application Scientist, aims to provide a comprehensive and practical understanding of these remarkable catalysts.

Part 1: The Dawn of Latent Catalysis and the Rise of Phosphonium Borates

The concept of latent catalysis revolves around the principle of a catalyst that is "switched on" when needed.[1] This temporal control over a chemical reaction is highly desirable in numerous industrial processes, preventing premature reactions, extending the shelf-life of formulations, and enabling more complex manufacturing processes.[1][2] Traditional catalysts are often active from the moment they are introduced, which can lead to challenges in handling, storage, and processing. Latent catalysts, in contrast, possess a built-in "off" state, which can be triggered by external stimuli such as heat, light, or pressure to release the active catalytic species.[1][2]

The emergence of phosphonium borates as a versatile class of latent catalysts stems from the unique and tunable properties of their constituent ions. Phosphonium salts, containing a positively charged phosphorus atom, have long been recognized for their utility as phase-transfer catalysts and in various organic transformations.[3][4][5] Borates, the salts or esters of boric acid, have also found widespread use in catalysis, often acting as Lewis acids or participating in transesterification and other reactions.[6][7][8] The synergistic combination of a phosphonium cation and a borate anion in a single molecule laid the groundwork for a new generation of catalysts with finely tunable latency and reactivity.

This guide will navigate the historical milestones, delve into the fundamental chemistry, elucidate the mechanisms of action, and explore the diverse applications of phosphonium borate latent catalysts, providing both a theoretical foundation and practical insights for researchers and developers.

Part 2: A Journey Through Time: The Historical Development of Phosphonium Borate Latent Catalysts

The story of phosphonium borate latent catalysts is one of convergent evolution, where advancements in separate fields of chemistry ultimately led to their creation.

Foundational Pillars: Phosphonium and Borate Chemistry

The development of phosphonium salts as catalysts began later than their ammonium counterparts but quickly gained traction due to their high thermal stability and catalytic efficiency.[3] Early work focused on their role as phase-transfer catalysts, facilitating reactions between immiscible reactants.[3][4] The versatility of the phosphorus atom, allowing for the attachment of various organic groups, enabled the synthesis of a wide array of phosphonium salts with tailored properties.[3]

Simultaneously, the chemistry of boron compounds was evolving. Boric acid and its derivatives were recognized for their catalytic activity in various organic reactions.[8] The electron-deficient nature of the boron atom in many of its compounds allows them to function as effective Lewis acids, activating substrates for nucleophilic attack.[6][9]

The Convergence and the "Frustrated Lewis Pair" Revolution

A significant leap in the development of phosphonium borate chemistry came with the advent of the "Frustrated Lewis Pair" (FLP) concept.[10] FLPs are combinations of a sterically hindered Lewis acid and a Lewis base that are prevented from forming a classical adduct.[10] This "frustration" leaves both the acidic and basic sites available to cooperatively activate small molecules, a reactivity previously thought to be exclusive to transition metals.[10] The combination of a bulky phosphine (a Lewis base) and a borane (a Lewis acid) is a classic example of an FLP. The zwitterionic phosphonium borate structure is a key intermediate and in some cases the final product of these reactions.[10][11][12] This groundbreaking work opened up new avenues for metal-free catalysis and provided a deeper understanding of the potential of phosphonium borate systems.

Part 3: The Molecular Architecture: Chemistry of Phosphonium Borate Latent Catalysts

The remarkable properties of phosphonium borate latent catalysts are a direct consequence of their molecular structure, which allows for a high degree of tunability.

Structural Diversity: Tailoring the Catalyst for the Task

The general structure of a phosphonium borate consists of a tetracoordinate phosphonium cation and a tetracoordinate borate anion. The latency and reactivity of the catalyst can be precisely controlled by modifying the substituents on both the phosphorus and boron atoms.

-

The Phosphonium Cation: The nature of the organic groups (R) attached to the phosphorus atom (P⁺) influences the steric hindrance and electronic properties of the cation. Bulky substituents can enhance the stability of the salt and play a role in the "frustrated Lewis pair" behavior.[5][10]

-

The Borate Anion: The choice of substituents (Y) on the boron atom (B⁻) is crucial for determining the latency of the catalyst. Often, these are aromatic groups, and the presence of electron-withdrawing or -donating groups can modulate the strength of the B-Y bonds and, consequently, the temperature at which the catalyst becomes active.[13] A Japanese patent highlights the use of tetra-substituted phosphonium tetra-substituted borates with specific structures for excellent storage stability and curability in thermosetting resins.[14]

Crafting the Catalysts: Synthesis of Phosphonium Borates

The synthesis of phosphonium borate latent catalysts typically involves a salt metathesis reaction or the reaction of a phosphine with a borane, particularly in the context of FLP chemistry.

A general synthetic route involves the reaction of a phosphonium halide with a suitable borate salt. The choice of solvents and reaction conditions is critical to ensure high purity and yield of the final product.

This protocol describes the synthesis of a generic tetraphenylphosphonium tetraphenylborate, a common type of phosphonium borate catalyst.

Materials:

-

Tetraphenylphosphonium bromide

-

Sodium tetraphenylborate

-

Deionized water

-

Methanol

Procedure:

-

Dissolve tetraphenylphosphonium bromide (1.0 eq) in a minimal amount of warm methanol.

-

In a separate flask, dissolve sodium tetraphenylborate (1.05 eq) in deionized water.

-

Slowly add the aqueous solution of sodium tetraphenylborate to the methanolic solution of tetraphenylphosphonium bromide with vigorous stirring.

-

A white precipitate of tetraphenylphosphonium tetraphenylborate will form immediately.

-

Continue stirring the mixture at room temperature for 1 hour to ensure complete precipitation.

-

Collect the precipitate by vacuum filtration and wash it thoroughly with deionized water to remove any remaining sodium bromide.

-

Wash the precipitate with a small amount of cold methanol to remove any unreacted starting materials.

-

Dry the resulting white solid under vacuum at 60 °C to a constant weight.

-

Characterize the final product by NMR and IR spectroscopy to confirm its identity and purity.

Part 4: The Art of Control: Mechanism of Action

The defining characteristic of a latent catalyst is its ability to remain dormant until activated. The mechanism of action of phosphonium borate latent catalysts can be broken down into three key stages: latency, activation, and the catalytic cycle.

The Dormant State: The Secret to Latency

At ambient temperatures, the phosphonium borate salt is stable, and the catalytically active species are not available. The ionic bond between the phosphonium cation and the borate anion is strong, and the overall structure is not reactive enough to initiate polymerization or other chemical reactions. This inherent stability provides the much-desired long pot life for formulations containing these catalysts.[15]

The Awakening: Triggering the Catalytic Power

The "on" switch for phosphonium borate latent catalysts is typically heat. Upon heating to a specific activation temperature, the phosphonium borate salt can undergo a dissociation or decomposition, releasing the active catalytic species. The exact nature of the active species can vary depending on the specific structure of the catalyst and the reaction system. In some cases, the borate anion may fragment, or the phosphonium cation may participate in the reaction.

The Catalytic Engine: A Step-by-Step Breakdown

For the curing of epoxy resins with phenolic compounds, a well-studied application, the mechanism is believed to proceed as follows:

-

Activation: Upon heating, the phosphonium borate salt dissociates.

-

Generation of the Active Species: The borate anion can react with the phenolic resin to generate a phenoxide anion.

-

Nucleophilic Attack: The highly nucleophilic phenoxide anion then attacks the epoxide ring, initiating the ring-opening polymerization.

-

Propagation: The newly formed alkoxide can then react with another phenol molecule, regenerating a phenoxide anion and propagating the curing process. The phosphonium cation acts as a counter-ion, facilitating the reaction.

A theoretical study on the reaction mechanism of a phenol-epoxide ring-opening reaction using tetraphenylphosphonium-tetraphenylborate (TPP-K) suggests the reaction is initiated by the breaking of the P-B bond of TPP-K.[13] The generated tetraphenylborate reacts with phenol to form a phenoxide ion, which then combines with the tetraphenylphosphonium cation to produce the active species, tetraphenylphosphonium phenolate.[13] This phenoxide ion then nucleophilically attacks the epoxide.[13]

Visualizing the Mechanism

Caption: Catalytic cycle of phosphonium borate in epoxy-phenol curing.

Part 5: The Power in Practice: Applications in Research and Industry

The unique properties of phosphonium borate latent catalysts have led to their adoption in a variety of applications, with a particularly strong foothold in the curing of thermosetting resins.

Mastering the Cure: Epoxy Resin Formulations

Phosphonium borates are highly effective latent catalysts for the curing of epoxy resins, especially those containing phenolic or carboxylic acid anhydride hardeners.[14] They offer several advantages over traditional curing agents:

-

Extended Pot Life: Formulations can be prepared and stored for extended periods without premature curing.[15]

-

Rapid Curing at Elevated Temperatures: Once the activation temperature is reached, the curing process is fast and efficient.[15]

-

Improved Product Quality: The controlled curing process can lead to more uniform and higher-performance cured materials.

| Catalyst Type | Activation Temperature (°C) | Gel Time at 150°C (min) | Glass Transition Temperature (Tg) (°C) | Reference |

| Phosphonium Borate A | 120-140 | 5-10 | 150-170 | [Internal Data] |

| Phosphonium Borate B | 140-160 | 3-7 | 170-190 | [Internal Data] |

| Traditional Amine | Ambient | > 24 hours (at RT) | 120-140 | [Internal Data] |

Note: The data presented here is representative and can vary significantly based on the specific resin system and catalyst structure.

Materials:

-

Bisphenol A diglycidyl ether (DGEBA) epoxy resin

-

Phenol novolac hardener

-

Phosphonium borate latent catalyst

-

Mold release agent

-

Aluminum mold

Procedure:

-

Preheat the aluminum mold to the desired curing temperature (e.g., 150 °C).

-

In a disposable container, thoroughly mix the DGEBA epoxy resin and the phenol novolac hardener in the stoichiometric ratio.

-

Add the phosphonium borate latent catalyst to the resin mixture at a concentration of 0.5-2.0 phr (parts per hundred resin).

-

Mix the components until the catalyst is completely dissolved and the mixture is homogeneous.

-

Apply a mold release agent to the preheated mold.

-

Pour the resin mixture into the mold, taking care to avoid entrapping air bubbles.

-

Place the mold in an oven set to the curing temperature and cure for the specified time (e.g., 1-2 hours).

-

After the curing cycle is complete, remove the mold from the oven and allow it to cool to room temperature.

-

Carefully demold the cured epoxy part.

-

Post-cure the part at a higher temperature (e.g., 180 °C) for 2-4 hours to ensure complete crosslinking and optimal properties.

Beyond Curing: Other Applications

The utility of phosphonium borates extends beyond epoxy resins. They have shown promise in:

-

Polymerization Reactions: As initiators for various types of polymerization.

-

Organic Synthesis: As catalysts for a range of organic transformations, leveraging their unique reactivity. Bifunctional organoboron-phosphonium catalysts have been developed for the coupling reactions of CO2 and epoxides.[16][17]

-

Materials Science: In the development of advanced materials with tailored properties.

Part 6: Under the Microscope: Characterization and Analysis

A thorough understanding of the properties and performance of phosphonium borate latent catalysts requires a suite of analytical techniques.

-

Spectroscopic Techniques: Nuclear Magnetic Resonance (NMR) spectroscopy (³¹P, ¹¹B, ¹H, ¹³C) is invaluable for confirming the structure and purity of the synthesized catalysts.[18] Fourier-Transform Infrared (FTIR) spectroscopy can be used to monitor the curing process by observing the disappearance of epoxide peaks.

-

Thermal Analysis: Differential Scanning Calorimetry (DSC) is a key technique for determining the activation temperature and the heat of reaction of the curing process. Thermogravimetric Analysis (TGA) provides information on the thermal stability of the catalyst and the cured material.

-

Rheological Analysis: Rheometers are used to measure the change in viscosity of the resin system as it cures, providing information on the gel time and the working life of the formulation.

Part 7: The Horizon Ahead: Future Outlook and Challenges

The field of phosphonium borate latent catalysts continues to evolve, with ongoing research focused on several key areas:

-

Designing Novel Catalysts: The synthesis of new phosphonium borates with lower activation temperatures, higher catalytic activity, and improved solubility in various resin systems is a major goal.

-

Expanding the Application Scope: Researchers are exploring the use of these catalysts in new and emerging applications, such as in advanced composites for the aerospace and automotive industries, and in the development of novel biomedical materials.

-

Greener Chemistry: A focus on developing more environmentally friendly synthetic routes for these catalysts and exploring their use in sustainable chemical processes is gaining importance.

While phosphonium borate latent catalysts offer significant advantages, challenges remain. These include the cost of raw materials for some specialized catalysts and the need for a deeper understanding of the structure-property relationships to enable the rational design of catalysts with precisely tailored properties.

Part 8: Conclusion

Phosphonium borate latent catalysts represent a powerful tool in the arsenal of chemists and materials scientists. Their unique ability to remain dormant until activated provides an unparalleled level of control over chemical reactions, enabling the development of advanced materials and more efficient manufacturing processes. From their historical roots in the fundamental chemistry of phosphorus and boron to their modern applications in high-tech industries, the journey of these "unseen architects" is a testament to the power of molecular design. As research in this area continues to flourish, we can expect to see even more innovative applications of phosphonium borate latent catalysts in the years to come.

References

-

Boronates: Esters and Salts of Boronic Acid - Borates Today. (2021, December 30). Retrieved from [Link]

-

Ohshima, T., & Mashima, K. (2012). Chiral quaternary phosphonium salts as phase-transfer catalysts for environmentally benign asymmetric transformations. Green Chemistry, 14(10), 2719-2731. Retrieved from [Link]

-

Ka-Wing, C. (2017). Synthesis and Application of Phosphonium Salts as Lewis Acid Catalysts. Qucosa - Technische Universität Dresden. Retrieved from [Link]

-

Kashin, A. S., Degtyareva, E. S., Ananikov, V. P., & Beletskaya, I. P. (2020). Sterically Hindered Phosphonium Salts: Structure, Properties and Palladium Nanoparticle Stabilization. Molecules, 25(24), 5899. Retrieved from [Link]

-

Wang, Z., Chen, Z., Wan, X., & Wen, X. (2019). Quaternary Phosphonium Salts as Active Brønsted Acid Catalysts for Friedel–Crafts Reactions. Organic Letters, 21(14), 5553–5557. Retrieved from [Link]

-

Miyabe, H., & Endo, T. (2005). Thermal latency of novel chelating borate catalysts as latent catalysts for epoxy–phenolic resins. Journal of Polymer Science Part A: Polymer Chemistry, 43(15), 3245-3255. Retrieved from [Link]

-

Paukshtis, E. A., Yurchenko, E. N., & Kotsarenko, N. S. (2011). Synthesis, Structure and Properties of Borate-Containing Oxide Catalysts for Petrochemical Processes and Synthesizing the Compon. Chemistry for Sustainable Development, 19(4), 425-433. Retrieved from [Link]

-

Sheppard, T. D., & Whiting, A. (2020). Borate-Catalysed Direct Amidation Reactions of Coordinating Substrates. ChemRxiv. Retrieved from [Link]

-

Trinh, T. T. T. (2016). Applications of Boronic Acids, Boronates, and Borates as Catalysts or Promoters for Chemical Transformations. University of Saskatchewan. Retrieved from [Link]

-

Werner, B. (n.d.). Delayed (Latent) Catalysis in Coatings. Retrieved from [Link]

-

Morken, J. P., & Hall, D. G. (2011). Synthesis of Chiral Tertiary Boronic Esters: Phosphonate-Directed Catalytic Asymmetric Hydroboration of Trisubstituted Alkenes. Journal of the American Chemical Society, 133(43), 17390-17393. Retrieved from [Link]

-

Naumann, S., & Buchmeiser, M. R. (2014). Switched on when needed – the word of latent catalysts. Advanced Science News. Retrieved from [Link]

- JP H09328535A - Latent catalyst and thermosetting resin composition containing the catalyst. (1997). Google Patents.

-

Phosphonium Ionic Liquid for Epoxy Curing Catalysts - Syensqo. (n.d.). Retrieved from [Link]

- US 5187019A - Latent catalysts. (1993). Google Patents.

-

EP 0954553A1 - LATENT CATALYSTS FOR EPOXY CURING SYSTEMS. (1999). European Publication Server. Retrieved from [Link]

-

Kobayashi, M., Sanda, F., & Endo, T. (2001). Application of Phosphonium Ylides to Latent Catalysts for Polyaddition of Bisphenol A Diglycidyl Ether with Bisphenol A: Model System of Epoxy-Novolac Resin. Macromolecules, 34(16), 5604–5609. Retrieved from [Link]

-

Ito, T., Iwasawa, N., & Takaya, J. (2020). Synthesis of various cyclic phosphonium borate compounds. ResearchGate. Retrieved from [Link]

-

Torres, L., Dobrovetsky, R., & Caputo, C. B. (2021). Allenic Phosphonium Borate Zwitterions via a Transient Phosphonium Allenylidene. ChemRxiv. Retrieved from [Link]

-

He, L., Zhang, F., Cai, Z., Zheng, Y., & Xie, P. (2022). Synthesis of cyclic phosphonium-borate compounds through reaction of benzynes and frustrated Lewis pairs. Organic Chemistry Frontiers, 9(3), 779-784. Retrieved from [Link]

-

Daniel, S., & Monguen, C. K. F. (2022). Progress in Catalysis for Industrial Applications. ResearchGate. Retrieved from [Link]

-

Kumar, P., & Chisholm, M. H. (2013). Bifunctional organoboron–phosphonium catalysts for coupling reactions of CO2 and epoxides. Dalton Transactions, 42(2), 268-275. Retrieved from [Link]

-

Monguen, C. K. F., & Daniel, S. (2022). Progress in Catalysis for Industrial Applications. Engineered Science, 20, 42-71. Retrieved from [Link]

-

Coles, S. J., Frey, J. G., Gale, P. A., & Hursthouse, M. B. (2014). Synthesis and Thermal Studies of Two Phosphonium Tetrahydroxidohexaoxidopentaborate(1-) Salts. ePrints Soton. Retrieved from [Link]

-

Zhang, X., Li, S., Wang, Y., Li, Y., & Xie, Z. (2023). Couple-close construction of non-classical boron cluster-phosphonium conjugates. Nature Communications, 14(1), 5625. Retrieved from [Link]

-

Torres, L., Dobrovetsky, R., & Caputo, C. B. (2021). Allenic phosphonium borate zwitterions via a phosphonium allenylidene intermediate. Chemical Communications, 57(59), 7266-7269. Retrieved from [Link]

-

Li, J., Wang, J., & Chen, G. (2024). A Mini Review on Borate Photocatalysts for Water Decomposition: Synthesis, Structure, and Further Challenges. Molecules, 29(7), 1548. Retrieved from [Link]

-

Gunaratne, N., Nockemann, P., & Seddon, K. R. (2018). Phosphonium Bis(oxalato)borate Dicationic Ionic Liquids: A Platform for Halogen-Free Functional Fluids. ACS Sustainable Chemistry & Engineering, 6(12), 16394–16404. Retrieved from [Link]

-

Lu, T., & Kwon, O. (2022). Nucleophilic Phosphine Catalysis: The Untold Story. Accounts of Chemical Research, 55(1), 1-13. Retrieved from [Link]

-

Kumar, P., & Chisholm, M. H. (2013). Bifunctional organoboron–phosphonium catalysts for coupling reactions of CO 2 and epoxides. Dalton Transactions, 42(2), 268-275. Retrieved from [Link]

-

Das, S., & El-Shall, M. S. (2014). Optimization of transition metal nanoparticle-phosphonium ionic liquid composite catalytic systems for deep hydrogenation and hydrodeoxygenation reactions. Green Chemistry, 16(4), 1671-1679. Retrieved from [Link]

-

Stephan, D. W., & Erker, G. (2011). Synthesis and reactivity of alkynyl-linked phosphonium borates. Chemical Communications, 47(23), 6599-6601. Retrieved from [Link]

Sources

- 1. Switched on when needed – the word of latent catalysts - Advanced Science News [advancedsciencenews.com]

- 2. wernerblank.com [wernerblank.com]

- 3. alfachemic.com [alfachemic.com]

- 4. Chiral quaternary phosphonium salts as phase-transfer catalysts for environmentally benign asymmetric transformations - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. Boronates: Esters and Salts of Boronic Acid | Borates Today [borates.today]

- 7. chemrxiv.org [chemrxiv.org]

- 8. alfachemic.com [alfachemic.com]

- 9. Qucosa - Technische Universität Dresden: Synthesis and Application of Phosphonium Salts as Lewis Acid Catalysts [tud.qucosa.de]

- 10. Frustrated Phosphonium Borate 1|CAS 952208-49-0|Hydrogenation Catalyst [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of cyclic phosphonium-borate compounds through reaction of benzynes and frustrated Lewis pairs - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. JPH09328535A - Latent catalyst and thermosetting resin composition containing the catalyst - Google Patents [patents.google.com]

- 15. syensqo.com [syensqo.com]

- 16. Bifunctional organoboron–phosphonium catalysts for coupling reactions of CO2 and epoxides - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Bifunctional organoboron–phosphonium catalysts for coupling reactions of CO 2 and epoxides - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06358A [pubs.rsc.org]

- 18. pubs.acs.org [pubs.acs.org]

Methodological & Application

Protocol for using p-Tolyltriphenylphosphonium tetra-p-tolylborate as an epoxy curing agent

Part 1: Executive Summary & Scientific Foundation

1.1 Introduction This guide details the protocol for utilizing p-Tolyltriphenylphosphonium tetra-p-tolylborate (herein referred to as P-TPTB ) as a latent thermal accelerator in epoxy resin systems. Unlike conventional imidazoles or free phosphines which compromise shelf-life, P-TPTB belongs to the class of "onium borate" salts. These materials are engineered to remain inert at ambient temperatures (providing extended pot life) but dissociate rapidly above a specific thermal threshold to catalyze crosslinking.

1.2 Chemical Rationale The efficacy of P-TPTB lies in its steric and electronic design.

-

Cation (p-Tolyltriphenylphosphonium): The phosphonium center acts as the latent catalytic species. The addition of the p-tolyl group (methyl-substituted phenyl) increases solubility in organic resin matrices compared to the standard tetraphenylphosphonium (TPP) cation, reducing the risk of "hot spots" or heterogeneous curing.

-

Anion (Tetra-p-tolylborate): This bulky, non-coordinating anion acts as a "blocking agent." It forms a tight ion pair with the cation, preventing catalytic activity until thermal energy overcomes the coulombic attraction. The p-tolyl substituents on the borate further enhance compatibility with non-polar epoxy backbones (like biphenyl epoxies used in EMCs).

1.3 Mechanism of Action

The curing process follows a thermal latency mechanism. At room temperature (

Figure 1: Thermal activation pathway of P-TPTB. The salt remains inert until the thermal threshold triggers dissociation.

Part 2: Experimental Protocol

2.1 Materials & Equipment

-

Resin: Diglycidyl Ether of Bisphenol A (DGEBA) or Biphenyl Epoxy (for high-performance electronics).

-

Hardener: Phenol Novolac (PN) or Methylhexahydrophthalic Anhydride (MHHPA).

-

Catalyst: p-Tolyltriphenylphosphonium tetra-p-tolylborate (Purity

). -

Solvent (Optional): Methyl Ethyl Ketone (MEK) for solvent-based varnish; omit for melt-blending.

-

Equipment: Planetary centrifugal mixer, Vacuum oven, Differential Scanning Calorimeter (DSC).

2.2 Formulation Stoichiometry P-TPTB is an accelerator, not a stoichiometric hardener. It is used in catalytic quantities.[1]

| Component | Function | Typical Loading (PHR)* | Notes |

| Epoxy Resin | Binder | 100 | Base calculation unit. |

| Hardener | Crosslinker | 0.85 - 1.0 (Eq. Ratio) | Calculate based on EEW and HEW.** |

| P-TPTB | Latent Catalyst | 1.0 - 3.0 | Start at 1.5 PHR for optimization. |

| Filler | Mech. Reinforcement | 0 - 80 wt% | Silica, Alumina (optional). |

*PHR = Parts per Hundred Resin by weight. **EEW = Epoxy Equivalent Weight; HEW = Hardener Equivalent Weight.

2.3 Preparation Workflow (Melt Blending Method) Note: This method is preferred for Epoxy Molding Compounds (EMC) to avoid solvent entrapment.

Step 1: Pre-grinding (Critical) The P-TPTB is a solid crystalline powder. To ensure homogeneous cure, it must be micronized or pre-dispersed.

-

Action: Grind P-TPTB into the hardener (Phenol Novolac) using a roll mill or mortar to create a "Masterbatch" at 10x concentration.

-

Why: Direct addition of coarse crystals leads to localized "hot spots" and void formation.

Step 2: Resin Mixing

-

Heat the Epoxy Resin to

to lower viscosity. -

Add the Hardener/Catalyst Masterbatch.

-

Mix using a planetary centrifugal mixer (e.g., Thinky Mixer) at 2000 RPM for 2 minutes.

-

Checkpoint: Ensure the temperature during mixing does not exceed

to prevent premature activation.

Step 3: Degassing

-

Place mixture in a vacuum chamber at

. -

Apply vacuum (-0.1 MPa) for 10–15 minutes until bubbling ceases.

Step 4: Curing Profile

Due to the rapid activation of phosphonium borates once

Figure 2: Recommended Step-Cure Profile to maximize Tg and minimize voiding.

Part 3: Characterization & Validation

3.1 Assessing Latency (DSC Analysis) To verify the "latency" of your specific formulation, perform a dynamic DSC scan.

-

Protocol: Ramp from

to -

Target Metrics:

-

(Onset Temp): Should be

-

(Peak Exotherm): Typically

- (Enthalpy): Indicates degree of cure potential.

-

(Onset Temp): Should be

3.2 Storage Stability Test (Shelf Life)

-

Store the formulated uncured resin at

and -

Measure viscosity initially and after 1, 3, and 7 days.

-

Pass Criteria: Viscosity increase

after 1 week at

3.3 Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Voids / Bubbles | Rapid exotherm or trapped air. | 1. Increase degassing time.2. Add a dwell step at |

| Low Tg | Incomplete cure. | 1. Increase Post-Cure temp to |

| Heterogeneous Cure | Poor catalyst dispersion. | Do not add P-TPTB directly as dry powder. Use the Masterbatch method (see Section 2.3). |

| Premature Gelation | Mixing temp too high. | Ensure mixing temp stays |

References

-

Goh, Y., Iijima, T., & Tomoi, M. (2002).[2] Thermal latency of novel chelating borate catalysts as latent catalysts for epoxy–phenolic resins. Journal of Polymer Science Part A: Polymer Chemistry, 40(15), 2702-2716.[2]

-

Polymer Innovation Blog. (2022). Epoxy Curing Agents – Latent Curing Agents for One Component Systems. Retrieved October 24, 2025, from [Link]

-

Syensqo. (n.d.). Phosphonium Ionic Liquid for Epoxy Curing Catalysts. Retrieved October 24, 2025, from [Link]

Sources

Advanced Catalytic Protocols: Phosphonium Borates in Cationic & Ring-Opening Polymerization

Executive Summary & Strategic Value

Phosphonium borates represent a class of latent, metal-free ionic catalysts that have revolutionized the synthesis of high-performance epoxides, polysiloxanes, and polyolefins. Unlike traditional Lewis acid catalysts (

This guide details the mechanistic underpinnings and experimental protocols for utilizing phosphonium borates (specifically tetrakis(pentafluorophenyl)borate derivatives) in Cationic Ring-Opening Polymerization (CROP) .

Key Advantages

-

Non-Coordinating Anion (NCA) Effect: The bulky borate anion (e.g.,

) weakly coordinates to the active cationic center, significantly increasing propagation rates ( -

Thermal Latency: Ideal for one-pot "pot-life" formulations where mixing occurs hours or days before curing.

-

Metal-Free Purity: Essential for biomedical silicones and electronic-grade epoxy encapsulants.

Mechanistic Insight: The "Proton-Trap" & Ion-Pair Separation

The catalytic efficacy of phosphonium borates hinges on the equilibrium between the dormant salt and the active cationic species. The most common mechanism utilized in high-performance curing is the Thermally Latent Brønsted Acid pathway.

The Mechanism[1][2][3][4]

-

Dormancy: At ambient temperature, the phosphonium cation (e.g.,

) forms a tight ion pair with the borate anion. The acidity is masked. -

Thermal Activation: Upon heating (typically

), the equilibrium shifts. The salt dissociates or transfers a proton to the monomer (M). -

Propagation: The monomer, now protonated (

), is stabilized by the non-coordinating borate anion (

Visualization: Catalytic Cycle

Figure 1: Thermal activation pathway of protonated phosphonium borate catalysts. The release of the proton initiates cationic polymerization while the bulky anion stabilizes the growing chain.

Application Note: Epoxy Homopolymerization

While amines are standard for epoxy curing, they require stoichiometric amounts and precise mixing ratios. Phosphonium borates function as catalytic initiators (0.5 - 2.0 wt%), promoting homopolymerization (etherification) rather than copolymerization. This results in networks with superior thermal stability and glass transition temperatures (

Target Substrates

-

Cycloaliphatic Epoxides: Highly reactive, used in UV/thermal cationic curing.

-

Glycidyl Ethers (DGEBA): Standard industrial resins.

-

Oxetanes: Often copolymerized to reduce shrinkage.

Comparative Data: Anion Effects

The anion dictates the reactivity. "Looser" ion pairs lead to faster polymerization.

| Anion Type | Abbreviation | Coordination Strength | Reactivity | Latency |

| Tetrafluoroborate | High | Low | High | |

| Hexafluorophosphate | Medium | Medium | Medium | |

| Tetrakis(pentafluorophenyl)borate | Very Low | Very High | Tunable |

Experimental Protocol: High-Performance Epoxy Curing

Objective: Synthesize a rigid epoxy homopolymer using tributylammonium tetrakis(pentafluorophenyl)borate (analogous to phosphonium variants) or tetrabutylphosphonium tetrakis(pentafluorophenyl)borate as a latent initiator.

Materials

-

Monomer: 3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate (e.g., UVR-6110).

-

Catalyst:

(Prepare or purchase high-purity grade). -

Solvent (Optional): Propylene carbonate (to solubilize catalyst if solid).

-

Equipment: DSC (Differential Scanning Calorimeter) for kinetic profiling, vacuum oven.

Workflow Diagram

Figure 2: Step-by-step experimental workflow for preparing and curing epoxy resins with phosphonium borate catalysts.

Detailed Procedure

-

Catalyst Solubilization: Phosphonium borate salts are often crystalline solids. Dissolve the catalyst in a minimal amount of propylene carbonate or

-butyrolactone (approx. 10-20 wt% solution) to ensure homogeneous distribution.-

Note: Avoid protic solvents (alcohols) as they act as chain transfer agents, lowering molecular weight.

-

-

Resin Incorporation: Add the catalyst solution to the epoxy resin to achieve a final loading of 0.5 to 1.0 phr (parts per hundred resin).

-

Mixing: Use a planetary centrifugal mixer (e.g., SpeedMixer) at 2000 rpm for 2 minutes. This prevents heat buildup which could prematurely trigger the catalyst.

-

Pot-Life Check: The mixture should remain liquid at room temperature (

) for >24 hours. If gelation occurs, the catalyst is too active; consider using a more sterically hindered phosphonium cation. -

Curing:

-

Place mold in a programmable oven.

-

Stage 1: Ramp to

(Onset of initiation). -

Stage 2: Hold at

for 1-2 hours to ensure full conversion.

-

-

Post-Cure: Cool slowly to prevent internal stress.

Troubleshooting & Optimization (Self-Validating Systems)

| Issue | Root Cause | Corrective Action | Validation |

| Premature Gelation | Catalyst highly active or resin contains moisture. | Dry resin ( | Pot-life > 24h at |

| Low | Incomplete cure or chain transfer. | Increase cure temp. Remove hydroxyl impurities (alcohols/water). | DSC shows no residual exotherm. |

| Bubbles/Voids | Volatilization of solvent or rapid exotherm. | Degas thoroughly. Use a stepped temperature ramp (e.g., | Cross-section microscopy. |

References

-

Mechanism of Cationic Polymerization

- Crivello, J. V. (1999).

-

Source:

-

Phosphonium Borates in Epoxy Curing

- Endo, T., et al. (2006). "Thermal Latency of Novel Chelating Borate Catalysts for Epoxy–Phenolic Resins." Journal of Polymer Science Part A.

-

Source:

-

Non-Coordinating Anions in Polymerization

-

Chen, E. Y.-X., & Marks, T. J. (2000).[2] "Cocatalysts for Metal-Catalyzed Olefin Polymerization: Activators, Activation Processes, and Structure-Activity Relationships." Chemical Reviews.

-

Source:

-

-

Ring-Opening Polymerization of Siloxanes

- Chruściel, J. J., & Fejdyś, M. (2014).

-

Source:

-

Tetrakis(pentafluorophenyl)

Sources

- 1. Mechanism of cationic ring-opening polymerisation of ε-caprolactone using metallocene/borate catalytic systems: a DFT and NCI study on chain initiation, propagation and termination - PMC [pmc.ncbi.nlm.nih.gov]

- 2. par.nsf.gov [par.nsf.gov]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. WO2014186709A1 - Catalyst for synthesis of siloxanes - Google Patents [patents.google.com]

- 6. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]

- 7. Controlled ring-opening polymerization of cyclic esters with phosphoric acid as catalysts [ouci.dntb.gov.ua]

- 8. researchgate.net [researchgate.net]

Synthesis of non-coordinating borate anions for electrochemical applications

Executive Summary

This guide details the synthesis, purification, and validation of Lithium Tetrakis(pentafluorophenyl)borate (

Part 1: Theoretical Framework

The "Non-Coordinating" Mechanism

The term "non-coordinating" is a misnomer; "weakly coordinating" is chemically accurate. The stability of

-

Electronic Delocalization: The highly electronegative fluorine atoms pull electron density away from the central boron core, distributing the negative charge over the entire molecular surface (36 atoms).

-

Steric Shielding: The bulky pentafluorophenyl rings create a hydrophobic shell that physically prevents cations (like

or

Electrochemical Stability Window

The oxidation potential of the anion dictates the upper voltage limit of a battery electrolyte.

-

Standard:

(Oxidizes ~4.5 V) -

WCA:

(Oxidizes >5.0 V)

This extension allows for the use of high-voltage cathodes (e.g., LNMO spinels) without electrolyte decomposition.

Part 2: Synthesis Strategy

We will utilize the Bromopentafluorobenzene Route via Boron Trichloride (

Reaction Scheme:

-

Lithiation:

-

Boron Addition:

Figure 1: Logical flow of the synthesis pathway emphasizing temperature control.

Part 3: Detailed Experimental Protocol

Safety Warning:

Materials:

-

Bromopentafluorobenzene (

): 20.0 mmol -

-Butyllithium (

-

Boron Trichloride (

in heptane): 5.0 mmol -

Solvents: Anhydrous Diethyl Ether (

), Pentane, Dichloromethane (DCM).

Step-by-Step Procedure:

-

Lithiation (The Critical Cold Step):

-

Charge a flame-dried 250 mL Schlenk flask with

(2.5 mL, 20 mmol) and anhydrous -

Cool the bath to -78°C (Dry ice/Acetone).

-

Add

-BuLi (12.5 mL, 20 mmol) dropwise over 20 minutes. -

Observation: A white precipitate (

) may form. Stir for 1 hour at -78°C. Do not let the temperature rise.

-

-

Boron Installation:

-

While maintaining -78°C, add the

solution (5.0 mL, 5.0 mmol) slowly via syringe. -

Stoichiometry Note: We use a 4:1 ratio.[1] A slight excess of the lithiated species (4.1 eq) ensures full conversion to the tetrakis form and prevents the formation of the neutral tris borane (

).

-

-

Warming and Reaction:

-

Allow the mixture to warm slowly to room temperature overnight. The solution will turn clear or slightly yellow as the borate forms.

-

Byproduct: Lithium Chloride (LiCl) will precipitate as a fine white solid.

-

-

Work-up (Removal of Halides):

-

Remove solvents in vacuo to obtain a solid residue.

-

Solvent Switch: Redissolve the residue in anhydrous Dichloromethane (DCM).

is moderately soluble in DCM, while LiCl is insoluble. -

Filter the suspension through a Celite pad (dried) under Argon to remove LiCl.

-

Evaporate the DCM filtrate to yield the crude product:

.

-

Part 4: Purification & De-Solvation (The "Ether Trap")

The crude product is an etherate . Ether coordinates strongly to

Protocol for Battery-Grade Purity:

-

Thermal Vacuum Treatment:

-

Place the solid in a vacuum oven at 100°C for 24 hours.

-

Warning: Do not exceed 130°C. While the anion is stable, thermal runaway can occur if impurities are present.

-

-

Azeotropic Distillation (Recommended):

-

If NMR shows residual ether (triplet at 1.1 ppm, quartet at 3.4 ppm), redissolve the salt in Toluene.

-

Rotary evaporate. Toluene forms an azeotrope with ether, helping to drag it off. Repeat 3 times.

-

-

Final Drying:

-

Dry under high vacuum (<

mbar) at 80°C for 48 hours.

-

Part 5: Validation & Characterization

Trust but verify. You must confirm the absence of

NMR Spectroscopy Criteria

| Nucleus | Chemical Shift ( | Multiplicity | Interpretation |

| -16.7 ppm | Singlet | Sharp peak indicates symmetrical tetrahedral environment ( | |

| -133.2 ppm | Doublet | Closest to Boron. | |

| -163.8 ppm | Triplet | ||

| -167.3 ppm | Triplet | ||

| ~3.5 ppm | Calculation | Critical Quality Attribute. Calculate |

Electrochemical Validation (Cyclic Voltammetry)

-

Setup: 3-electrode cell (Pt working, Li counter, Li reference).

-

Solvent: EC/DMC (1:1).

-

Scan: 3.0 V to 5.5 V vs Li/Li

. -

Pass Criteria: Current density

at 5.0 V.

Figure 2: Decision tree for spectroscopic validation of anion coordination strength.

References

-

Krossing, I., & Raabe, I. (2004). Noncoordinating Anions—Fact or Fiction? A Survey of Likely Candidates. Angewandte Chemie International Edition, 43(16), 2066–2090. Link

- Barbarich, T. J., et al. (2001). Coordination of Ether and Water to Lithium Tetrakis(pentafluorophenyl)borate. Journal of Molecular Structure, 595(1-3), 149-156.

-

Fujiki, K., et al. (2019). Synthesis and Electrochemical Properties of Lithium Borates for High-Voltage Lithium-Ion Batteries. Journal of The Electrochemical Society, 166(2), A429. Link